molecular formula C9H16N2 B8440656 2-Methyl-2-(2-methyl-1-pyrrolidinyl)propanenitrile

2-Methyl-2-(2-methyl-1-pyrrolidinyl)propanenitrile

Cat. No. B8440656
M. Wt: 152.24 g/mol
InChI Key: JZCITSDWNUVOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(2-methyl-1-pyrrolidinyl)propanenitrile is a useful research compound. Its molecular formula is C9H16N2 and its molecular weight is 152.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-2-(2-methyl-1-pyrrolidinyl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(2-methyl-1-pyrrolidinyl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

2-methyl-2-(2-methylpyrrolidin-1-yl)propanenitrile

InChI

InChI=1S/C9H16N2/c1-8-5-4-6-11(8)9(2,3)7-10/h8H,4-6H2,1-3H3

InChI Key

JZCITSDWNUVOKM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C(C)(C)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred, ice-cooled mixture of 2-(RS)-methylpyrrolidine (4.25 g; 0.05 mol) and acetone (3.67 ml; 0.05 mol) was added a solution of potassium cyanide (3.25 g; 0.05 mol) in water (25 ml) dropwise over 10 min. After stirring at room temperature overnight, the crude reaction mixture was extracted with diethyl ether (2×200 ml) and the combined extracts washed with brine (200 ml), dried (Na2SO4) and evaporated under reduced pressure to afford a pale yellow oil. This was dissolved in DCM and PS-Isocyanate (4.5 g of resin loading 1.53 mmol/g) added. The mixture was stirred for 3 hours, filtered and the filtrate evaporated to afford the title compound as a colourless semi-solid (2.82 g; 37.5%). 1H NMR (CDCl3) δ(inter alia): 1.10 (3H, d), 1.45 (3H, s), 1.55 (3H, s), 1.75-2.00 (4H, m) 2.65 (1H, m) and 3.05-3.20 (2H, m).
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
3.67 mL
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
37.5%

Synthesis routes and methods II

Procedure details

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